2,4-Dihydroxybutanoic acid lithium

描述

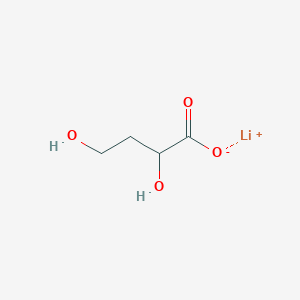

2,4-Dihydroxybutanoic acid lithium: is a chemical compound with the molecular formula C4H8O4Li It is a lithium salt of 2,4-dihydroxybutanoic acid, which is an omega-hydroxy fatty acid

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybutanoic acid lithium can be synthesized through the reaction of 2,4-dihydroxybutanoic acid with lithium hydroxide. The reaction typically occurs in an aqueous solution, where the lithium hydroxide neutralizes the acid, forming the lithium salt.

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of 2,4-dihydroxybutanoic acid with lithium hydroxide under controlled conditions to ensure high purity and yield. The reaction is usually carried out in a reactor with continuous stirring and temperature control to optimize the reaction rate and product quality.

化学反应分析

Types of Reactions: 2,4-Dihydroxybutanoic acid lithium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Biochemical Applications

a. Precursor for Methionine Analogues

2,4-Dihydroxybutanoic acid serves as a precursor for the synthesis of methionine analogues, particularly 2-hydroxy-4-(methylthio)butyrate. This application is significant in animal nutrition, where methionine is an essential amino acid. The synthetic pathway for producing 2,4-dihydroxybutanoic acid from malate has been developed through engineered metabolic pathways, enabling the microbial production of this compound from renewable resources .

b. Metabolomics and Disease Research

In clinical research, increased levels of 2,4-dihydroxybutanoic acid have been associated with certain metabolic disorders, such as succinic semialdehyde dehydrogenase deficiency. Studies have shown that this compound can serve as a biomarker for diagnosing and understanding the metabolic profiles of affected individuals .

Polymer Science

a. Biocompatible and Biodegradable Polymers

The POLYDHB project highlights the potential of 2,4-dihydroxybutanoic acid as a non-natural monomer for synthesizing biocompatible and biodegradable polymers. This project aims to develop a sustainable pathway for producing polymers that can replace fossil-derived materials. The work involves:

- Production of Pure Enantiomers: Isolating specific forms of 2,4-dihydroxybutanoic acid to ensure quality and performance in polymer applications.

- Chemocatalytic Processes: Developing methods for the polymerization of 2,4-dihydroxybutanoic acid and its derivatives.

- Microbial Synthesis: Engineering microbial systems to produce 2,4-dihydroxybutanoic acid-based polymers efficiently .

Pharmaceutical Applications

a. Drug Development Intermediates

The compound has been identified as an intermediate in the synthesis of various pharmaceutical agents. Its hydroxyl groups provide reactive sites for further chemical modifications, making it a versatile building block in drug design .

b. Clinical Testing

Research indicates that lithium salts of organic acids like 2,4-dihydroxybutanoic acid may have therapeutic effects in mood stabilization and other mental health applications. The compound's role in modulating neurotransmitter systems is under investigation .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Biochemical | Precursor for methionine analogues | Enhances animal nutrition |

| Metabolomics | Biomarker for metabolic disorders | Aids in disease diagnosis |

| Polymer Science | Monomer for biodegradable polymers | Supports sustainable materials |

| Pharmaceutical | Intermediate in drug synthesis | Expands drug development possibilities |

Case Studies

-

Animal Nutrition:

A study demonstrated that dietary supplementation with methionine analogues derived from 2,4-dihydroxybutanoic acid improved growth rates in livestock by enhancing protein synthesis. -

Polymer Development:

Researchers successfully synthesized a biodegradable polymer using 2,4-dihydroxybutanoic acid as a monomer. The resulting material exhibited favorable mechanical properties and degradation rates suitable for environmental applications. -

Clinical Research:

A clinical trial involving patients with metabolic disorders showed that monitoring levels of 2,4-dihydroxybutanoic acid provided insights into treatment efficacy and metabolic function.

作用机制

The mechanism of action of 2,4-dihydroxybutanoic acid lithium involves its interaction with specific enzymes and metabolic pathways. In the case of succinic semialdehyde dehydrogenase deficiency, the compound accumulates due to the deficiency of the enzyme, leading to metabolic imbalances . The molecular targets include enzymes involved in the metabolism of gamma-aminobutyric acid (GABA) and related pathways.

相似化合物的比较

2,4-Dihydroxybutanoic acid: The parent compound without the lithium ion.

3,4-Dihydroxybutanoic acid lithium: A similar compound with hydroxyl groups at different positions.

2-Hydroxybutanoic acid lithium: A compound with a single hydroxyl group.

Uniqueness: 2,4-Dihydroxybutanoic acid lithium is unique due to the presence of two hydroxyl groups at specific positions, which imparts distinct chemical and biological properties. Its lithium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

生物活性

2,4-Dihydroxybutanoic acid lithium (DHB-Li) is a compound that has garnered interest due to its potential applications in various fields, including biochemistry and pharmacology. It is a derivative of 2,4-dihydroxybutanoic acid, which is recognized for its role as a secondary metabolite and its implications in metabolic disorders. This article explores the biological activity of DHB-Li, focusing on its biochemical properties, metabolic pathways, and potential therapeutic applications.

This compound is characterized by the presence of two hydroxyl groups on the butanoic acid backbone. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity in biological systems. The lithium salt form enhances its stability and bioavailability compared to the free acid.

Metabolism and Biomarkers

DHB has been identified as a metabolite that accumulates in certain metabolic disorders, particularly in conditions such as succinic semialdehyde dehydrogenase (SSADH) deficiency. Elevated levels of DHB are observed in urine samples from affected individuals, making it a potential biomarker for diagnosing this condition . The metabolic pathways involving DHB suggest its role in neurotransmitter regulation and energy metabolism.

Neuroprotective Effects

Research indicates that 2,4-dihydroxybutanoic acid may exhibit neuroprotective properties. In animal models, it has been shown to mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases. For instance, studies have demonstrated that DHB can reduce markers of inflammation and apoptosis in neuronal cells exposed to neurotoxic agents .

Antioxidant Activity

DHB possesses significant antioxidant capabilities. It has been reported to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is crucial for maintaining cellular health and preventing the progression of various diseases linked to oxidative stress .

SSADH Deficiency

A notable case study highlighted the metabolic profile of patients with SSADH deficiency. Urinary levels of 2,4-dihydroxybutanoic acid were significantly elevated compared to healthy controls, suggesting its potential role as a diagnostic marker . This finding underscores the importance of DHB in understanding metabolic disturbances.

Neuroprotection in Animal Models

In a controlled study involving rodents subjected to induced oxidative stress, administration of 2,4-dihydroxybutanoic acid resulted in reduced neuronal cell death and improved behavioral outcomes. The study concluded that DHB could be a candidate for therapeutic development aimed at neuroprotection .

Research Findings

属性

IUPAC Name |

lithium;2,4-dihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHHPJLVTCAOHC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CO)C(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。